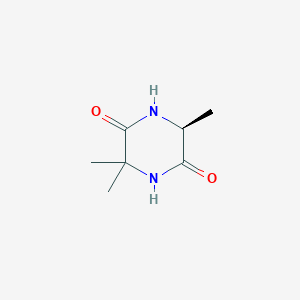

(6S)-3,3,6-Trimethylpiperazine-2,5-dione

Description

Properties

CAS No. |

98735-75-2 |

|---|---|

Molecular Formula |

C7H12N2O2 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

(6S)-3,3,6-trimethylpiperazine-2,5-dione |

InChI |

InChI=1S/C7H12N2O2/c1-4-5(10)9-7(2,3)6(11)8-4/h4H,1-3H3,(H,8,11)(H,9,10)/t4-/m0/s1 |

InChI Key |

QWLLBIAYORQXSC-BYPYZUCNSA-N |

SMILES |

CC1C(=O)NC(C(=O)N1)(C)C |

Isomeric SMILES |

C[C@H]1C(=O)NC(C(=O)N1)(C)C |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Symmetry vs. Asymmetry : Symmetric derivatives (e.g., (3S,6S)-3,6-dimethyl) exhibit higher skin permeation enhancement than asymmetric analogs like (6S)-3,3,6-trimethyl due to favorable steric and electronic interactions .

- Substituent Bulk : Bulky groups (e.g., benzylidene) increase molar volume (~200–250 cm³/mol) and logP (>3.0), enhancing lipid bilayer interaction but reducing solubility .

Table 1: Physicochemical Parameters

Activity Trends :

- Lipophilicity and Permeation : Higher logP correlates with increased permeation enhancement but reduced solubility. Symmetric dimethyl derivative (logP 1.6) balances lipophilicity and solubility for optimal activity .

- Steric Effects : Asymmetric trimethyl substitution in this compound disrupts molecular packing, lowering enhancement efficacy compared to symmetric analogs .

Preparation Methods

Synthetic Route Overview

The preparation of (6S)-3,3,6-trimethylpiperazine-2,5-dione typically involves the following key steps:

- Starting Materials: Protected amino acid derivatives such as 2-{[(benzyloxy)carbonyl]-amino}-2-methylpropanoic acid and hydrochloride of methyl L-alaninate.

- Activation of Carboxyl Group: The carboxyl group of the protected amino acid is activated by formation of a mixed anhydride using ethyl chloroformate and N-ethylpiperidine.

- Peptide Coupling: The activated intermediate is coupled with the amino ester hydrochloride to form a protected dipeptide ester.

- Deprotection: The benzyloxycarbonyl (Cbz) protecting group is removed by hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere in a Parr reactor.

- Cyclization: The resulting amino dipeptide ester undergoes cyclization via thermal cyclocondensation in boiling toluene with acetic acid to form the piperazine-2,5-dione ring system.

This method is adapted from procedures used for related compounds such as alaptide and other methyl-substituted piperazine-2,5-diones, with modifications for the specific methyl substitution pattern at the 3,3,6-positions.

Detailed Reaction Conditions and Steps

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Activation of protected amino acid | Ethyl chloroformate, N-ethylpiperidine, in situ formation of mixed anhydride | Activated intermediate ready for coupling |

| 2 | Peptide coupling with amino ester hydrochloride | Coupling of mixed anhydride with methyl L-alaninate hydrochloride | Protected dipeptide ester formed |

| 3 | Deprotection of Cbz group | Hydrogenolysis on Pd/C at 3 atm H2 pressure | Amino dipeptide ester obtained |

| 4 | Cyclization to piperazine-2,5-dione | Heating in boiling toluene with acetic acid | Formation of this compound |

Attempts to replace ethyl chloroformate with more benign coupling agents like propylphosphonic anhydride (T3P®) were unsuccessful, indicating the necessity of traditional mixed anhydride activation for this synthesis.

Research Findings and Analysis

- The synthetic approach leverages classical peptide chemistry techniques, specifically the use of protected amino acids and ester derivatives to build the dipeptide precursor.

- The cyclization step is a thermal intramolecular condensation that closes the piperazine-2,5-dione ring, which is crucial for the formation of the final compound.

- The stereochemistry at the 6-position (S configuration) is preserved throughout the synthesis by using enantiomerically pure starting materials.

- Physicochemical properties such as lipophilicity (log P), solubility (log S), molar volume, parachor, and surface tension have been calculated for this and related compounds to understand structure-activity relationships, especially relevant for biological applications.

Data Table: Physicochemical Descriptors of Piperazine-2,5-dione Derivatives Including this compound

| Compound ID | R1 | R2 | R3 | log P | log S (water, pH 7.4) | Molar Volume (cm³) | Parachor (cm³) | Surface Tension (dyne/cm) |

|---|---|---|---|---|---|---|---|---|

| 5 this compound | -CH3 | -CH3 | -CH3 | -0.79 | -0.75 | 142.53 | 341.84 | 27.03 |

This data shows that increasing methyl substitution increases lipophilicity and decreases solubility, which impacts the compound's biological behavior and formulation considerations.

Q & A

Q. How does the compound’s conformational flexibility impact its interactions with biological targets?

- Methodological Answer : Torsional angle analysis (DFT calculations) identifies low-energy conformers. NOESY NMR reveals intramolecular CH-π interactions stabilizing the bioactive conformation. Comparative studies with rigidified analogs (e.g., fused-ring derivatives) quantify flexibility-activity trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.